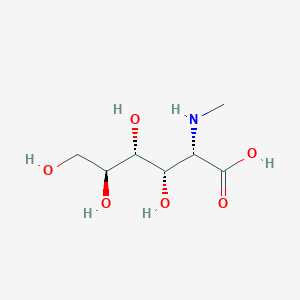

2-methylamino-2-deoxy-L-gluconic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO6 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanoic acid |

InChI |

InChI=1S/C7H15NO6/c1-8-4(7(13)14)6(12)5(11)3(10)2-9/h3-6,8-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6-/m0/s1 |

InChI Key |

CMIVYQHYRQSIKJ-BXKVDMCESA-N |

Isomeric SMILES |

CN[C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)C(=O)O |

Canonical SMILES |

CNC(C(C(C(CO)O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methylamino 2 Deoxy L Gluconic Acid

Chemo-Enzymatic and Biocatalytic Approaches for Amino Sugar Acids

The integration of enzymatic processes with chemical synthesis offers significant advantages in terms of selectivity and milder reaction conditions, which are particularly valuable in complex carbohydrate chemistry. mdpi.comnih.gov

A powerful strategy for the de novo synthesis of sugar acids involves the stereoselective aldol (B89426) reaction, which constructs the carbon-carbon bonds of the carbohydrate backbone with high stereocontrol. wiley-vch.de Research has demonstrated that the reaction between an optically pure glyceraldehyde derivative and a ketone equivalent can effectively produce six-carbon hex-2-ulosonic acids (2-keto-gluconic acids), which are direct precursors to gluconic acid analogs. researchgate.netacs.org

For the synthesis of the L-gluconic acid framework, L-glyceraldehyde would be the starting chiral building block. The aldol reaction, promoted by either organocatalysts (like tertiary amines) or metal-based catalysts, establishes the new stereocenters. acs.org The resulting 2-keto-L-gluconic acid intermediate possesses a ketone group at the C-2 position, which is ideally situated for the introduction of the required methylamino group via a subsequent reductive amination step using methylamine (B109427) and a suitable reducing agent.

Table 1: Catalysts in Stereoselective Aldol Reactions for 2-Keto-Hexonic Acid Synthesis

| Catalyst/Promoter | Aldehyde Reactant | Resulting Stereochemistry | Reference |

|---|---|---|---|

| Dizinc / Prophenol Trost catalyst | D-glyceraldehyde | syn-selective | acs.org |

| Tertiary Amines (e.g., quinidine) | (S)-glyceraldehyde | syn-selective | acs.org |

This chemo-enzymatic route, combining a chemical aldol condensation with a potential enzymatic or chemical reductive amination, provides a flexible pathway to the target molecule from non-carbohydrate precursors.

Biocatalysis offers highly specific methods for functionalizing carbohydrates. acs.org The synthesis of amino sugars often begins with glucose, which can be converted to fructose-6-phosphate. An amino transferase enzyme can then introduce an amino group from glutamine to form glucosamine-6-phosphate, a key step in the natural synthesis of amino sugars. youtube.com This enzymatically produced amino sugar could then be N-methylated and oxidized to the corresponding gluconic acid derivative.

Alternatively, transaminase enzymes (TAms) have been investigated for the biocatalytic amination of sugar-derived ketones and aldehydes. ucl.ac.uk A potential biocatalytic route to 2-methylamino-2-deoxy-L-gluconic acid could involve:

Enzymatic oxidation of L-glucose or L-gluconic acid at the C-2 position to generate a 2-keto intermediate.

A transaminase-mediated reaction to introduce an amino group at C-2.

A subsequent N-methyltransferase-catalyzed step to add the methyl group to the amine.

While direct transamination of reducing sugars presents challenges due to the low concentration of the open-chain carbonyl form, enzymes are continually being engineered to accept a wider range of substrates, making this a promising area for future development. ucl.ac.ukrsc.org

Chemical Synthesis Strategies for Deoxyaminosugar Acids

Traditional organic synthesis provides a robust and versatile toolkit for the conversion of readily available carbohydrates into more complex targets like deoxyaminosugar acids. nih.gov

The chemical synthesis of this compound from a starting material like L-gluconolactone (the cyclic ester of L-gluconic acid) would primarily involve the conversion of the hydroxyl group at the C-2 position into a methylamino group. A common and effective strategy is:

Oxidation: The C-2 hydroxyl group of a suitably protected L-gluconolactone is oxidized to a ketone using a mild oxidizing agent.

Reductive Amination: The resulting 2-keto intermediate is then reacted with methylamine to form an intermediate imine (or enamine), which is subsequently reduced in situ to the desired secondary amine. youtube.com Sodium cyanoborohydride was a classic choice for this reduction, but newer, less toxic agents like sodium triacetoxyborohydride (B8407120) are now commonly used. nih.gov

Deoxygenation, the removal of a hydroxyl group, is a fundamental transformation in carbohydrate chemistry, often used to prepare deoxy sugars that are components of many bioactive natural products. rsc.org While the target molecule retains most of its hydroxyl groups, this body of methods would be essential if analogs with further deoxygenation were desired.

A key challenge in carbohydrate chemistry is achieving reactions at a single hydroxyl group in the presence of several others. rsc.org To synthesize this compound, the C-2 hydroxyl must be targeted specifically. This can be achieved through several regioselective techniques:

Protecting Group Strategies: The primary hydroxyl group at C-6 and the other secondary hydroxyls can be protected (e.g., as silyl (B83357) ethers or acetals), leaving the C-2 hydroxyl available for reaction or for oxidation and subsequent amination.

Tin-Mediated Acylation/Alkylation: The use of organotin reagents, such as dibutyltin (B87310) oxide, can create a stannylene acetal (B89532) intermediate across two adjacent hydroxyl groups (e.g., C-2 and C-3). This can activate one hydroxyl group over the other for subsequent reactions. rsc.org

Displacement Reactions: The C-2 hydroxyl could be converted into a good leaving group (e.g., a tosylate or triflate). A subsequent SN2 reaction with methylamine would introduce the methylamino group, typically with inversion of stereochemistry at that center.

One study demonstrated the regioselective conversion of the secondary hydroxyl groups of D-glucuronic acid without the need for extensive O-protecting groups by activating the molecule with triflic anhydride, showcasing advanced methods for selective functionalization. nih.gov

Derivatization and Advanced Synthetic Targets for Academic Inquiry

Once synthesized, this compound serves as a valuable scaffold for further chemical modification and academic investigation. Derivatization is often essential for analysis, for example by using reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) to attach a UV-active chromophore for HPLC analysis. creative-proteomics.comresearchgate.net

Beyond analysis, the compound is a building block for more complex molecular targets. Potential areas of academic inquiry include:

Synthesis of Glycomimetics: The molecule could be cyclized to form polyhydroxylated piperidines (azasugars), a class of compounds known to be potent inhibitors of glycosidase enzymes. chim.it

Incorporation into Peptides and Oligosaccharides: The carboxylic acid and amino group functionalities allow it to be incorporated into peptide chains or linked to other sugar units, creating novel glycoconjugates. nih.gov

Formation of Bioactive Conjugates: The carboxyl group can be converted to an amide by coupling with various amines, or the hydroxyl groups could be esterified with fatty acids, potentially leading to new surfactants or compounds with unique biological activities. mdpi.com

The exploration of these advanced synthetic targets allows researchers to probe biological systems and develop new molecules with tailored properties.

Synthesis of Molecular Probes and Analogs for Mechanistic Studies

The synthesis of molecular probes and analogs derived from this compound, or its closely related precursor N-methyl-L-glucosamine, is crucial for elucidating its biological roles and mechanisms of action. These synthetic derivatives, often incorporating isotopic labels or functional groups for detection, serve as powerful tools in various research applications, including metabolic imaging and mechanistic analysis.

A significant area of investigation involves the preparation of radiolabeled glucosamine (B1671600) derivatives for use in Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify biological processes. For instance, novel 18F-radiolabelled glucosamine derivatives have been synthesized for cancer imaging. rsc.org The rationale behind this approach is that the biochemical pathways for glycosylated proteins and lipids can be exploited to visualize cancer cells. rsc.org The synthesis of these probes often involves multi-step procedures starting from a protected glucosamine derivative. A general strategy includes the introduction of a leaving group, such as a triflate, at a specific position, followed by nucleophilic substitution with the desired radionuclide, like [18F]fluoride. Subsequent deprotection steps then yield the final radiolabeled probe.

Similarly, L-[5-¹¹C]-glutamine has been prepared through an ¹¹C-cyanide nucleophilic reaction for the metabolic imaging of tumors. snmjournals.org This synthesis involves the conversion of a protected homoserine to a tosylate, followed by an iodide intermediate to facilitate the radiolabeling. snmjournals.org A one-pot acid deprotection and hydrolysis then yields the optically pure L-[5-¹¹C]-glutamine. snmjournals.org While not a direct derivative of this compound, the synthetic strategies for these and other amino sugar-based probes, such as those involving 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine, provide valuable templates for designing and creating molecular probes from N-methyl-L-glucosamine for similar mechanistic studies. nih.gov

Beyond radiolabeling, the synthesis of analogs with subtle structural modifications allows for the detailed study of enzyme-substrate interactions and metabolic pathways. A series of partially O-methylated N-methylglucosamines has been synthesized to serve as standards for mass fragmentographic analysis. nih.gov This was achieved by the limited-time methylation of methyl-2-N-methylacetamido-2-deoxyglucopyranoside, followed by acid hydrolysis. nih.gov The resulting partially O-methylated derivatives can be separated and identified using gas chromatography-mass spectrometry, enabling the precise determination of their structures. nih.gov Such analogs are invaluable for mapping the metabolic fate of N-methyl-L-glucosamine and identifying the enzymes involved in its transformations.

The table below summarizes key synthetic approaches for preparing molecular probes and analogs based on amino sugars, which are instructive for the derivatization of this compound.

| Probe/Analog Class | Synthetic Precursor | Key Reagents & Conditions | Application |

| 18F-Radiolabelled Glucosamine Derivatives | 1,3,4,6-O-acetyl-D-glucosamine | 3-(trimethylsilyl)-2-propynal, NaBH₃CN; TBAF; [¹⁸F]Fluoride | Cancer Imaging (PET) |

| L-[5-¹¹C]-Glutamine | Partially protected homoserine | p-Toluenesulfonylchloride, K¹¹CN, Trifluoroacetic acid/H₂SO₄ | Tumor Metabolic Imaging (PET) |

| Partially O-methylated N-methylglucosamines | Methyl-2-N-methylacetamido-2-deoxyglucopyranoside | Kuhn's methylation, Acid hydrolysis | Mass Fragmentographic Analysis |

| Fluorinated 2-Deoxy-d-glucose Analogs | 2-Deoxy-d-glucose | Halogenating agents | Studying Glycolysis Inhibition |

Incorporation into Synthetic Polymers and Advanced Materials

The unique chemical structure of this compound and its derivatives, such as N-methyl-L-glucosamine, makes them attractive building blocks for the creation of novel synthetic polymers and advanced materials with specialized properties. By incorporating these sugar moieties into polymer backbones or as pendant groups, materials with enhanced biocompatibility, biodegradability, and specific biological recognition capabilities can be developed.

One notable example is the synthesis of glycopolymers based on N-allyl glucosamine. nih.gov These polymers are created through the free radical copolymerization of an N-allyl glucosamine monomer with other vinyl monomers, such as methyl methacrylate (B99206) (MMA), acrylonitrile (B1666552) (AN), and 2-hydroxyethyl methacrylate (HEMA). nih.gov The synthesis of the N-allyl glucosamine monomer itself involves the reaction of glucosamine hydrochloride with allyl chloroformate in the presence of sodium bicarbonate. nih.gov The resulting glycopolymers exhibit interesting thermal properties and are considered promising candidates for biomedical applications, including targeted drug delivery and tissue engineering, due to their potential for biodegradability and biocompatibility. nih.gov

Another innovative application lies in the development of advanced functional materials, such as supramolecular hydrogels. Researchers have synthesized a new amino sugar derivative by introducing a chemically reactive nitrophenyl molecule to an amino sugar in a single step. jst.go.jp This derivative self-assembles in water to form a jelly-like supramolecular hydrogel composed of nanofibers. jst.go.jp A key feature of this hydrogel is its responsiveness to reduction reactions, which can trigger a gel-to-sol transition. acs.org This stimulus-responsive behavior is of great interest for applications in controlled drug release and as smart biomaterials. The synthesis of this hydrogelator, GlcN-NPmoc, demonstrates how the modification of an amino sugar can lead to materials with sophisticated, programmable properties. jst.go.jpacs.org

The development of such advanced materials often relies on the precise control of chemical reactions to append the sugar unit to a polymerizable or self-assembling scaffold. The inherent chirality and multiple hydroxyl groups of the amino sugar can influence the final properties of the material, such as its morphology and interaction with biological systems. acs.org

The following table details examples of incorporating amino sugar derivatives into polymers and advanced materials.

| Material Type | Amino Sugar Derivative | Co-monomers/Other Reagents | Key Properties & Potential Applications |

| Glycopolymers | N-allyl glucosamine (AG) | Methyl methacrylate (MMA), Acrylonitrile (AN), 2-Hydroxyethyl methacrylate (HEMA) | Biodegradable, Biocompatible; Drug delivery, Tissue engineering |

| Supramolecular Hydrogel | GlcN-NPmoc (nitrophenyl-modified glucosamine) | Self-assembly in water | Reduction-responsive, Forms nanofibers; Smart biomaterials, Controlled release |

Biosynthetic Pathways and Enzymatic Mechanisms Involving 2 Methylamino 2 Deoxy L Gluconic Acid

Pathways for Deoxyaminosugar Acid Formation in Biological Systems

The synthesis of deoxyaminosugar acids is a specialized branch of carbohydrate metabolism. It combines elements of amino sugar formation and subsequent oxidation.

The biosynthesis of many complex sugars, including deoxysugars and L-sugars, proceeds through nucleotide-activated intermediates. leadgenebio.commdpi.com These sugar nucleotides, such as UDP-glucose, GDP-mannose, or dTDP-glucose, serve as high-energy donors for glycosyltransferases and as substrates for a variety of modifying enzymes, including epimerases, dehydratases, and reductases. ebi.ac.uksrce.hrnih.gov

The journey towards an L-sugar often begins with a D-sugar nucleotide. For instance, the biosynthesis of L-rhamnose (6-deoxy-L-mannose) typically starts from dTDP-D-glucose. ebi.ac.uknih.govgoogle.com A series of enzymatic reactions then modifies the sugar, including dehydration and epimerization at various carbon centers to ultimately yield the L-configuration. ebi.ac.uknih.gov Similarly, the biosynthesis of L-fucose (6-deoxy-L-galactose) in mammals initiates from GDP-D-mannose. nih.gov The formation of L-gulose in the archaeon Thermoplasma acidophilum has been shown to occur from D-glucose through stereochemical inversions at C-2 and C-5, hinting at the enzymatic plasticity that allows for the synthesis of rare L-sugars. nih.gov

While a direct pathway to L-glucose is not common, its synthesis has been achieved through enzymatic means. wikipedia.org For the formation of 2-methylamino-2-deoxy-L-gluconic acid, a plausible initial step would involve the synthesis of an L-glucose derivative from a nucleotide-activated D-glucose precursor, followed by amination and oxidation.

The introduction of the amino group is a critical step in the biosynthesis of amino sugars. This is typically catalyzed by aminotransferases or amidotransferases, which transfer an amino group from a donor molecule, most commonly L-glutamate or L-glutamine, to a keto-sugar intermediate. nih.govwikipedia.org

The final step in the biosynthesis of this compound is the N-methylation of the amino group. This reaction is catalyzed by a class of enzymes known as N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the primary methyl group donor. nih.govnih.gov In the biosynthesis of secondary metabolites, N-methyltransferases play a crucial role in modifying the final product, which can alter its biological activity. nih.gov For example, the enzyme PdmO from the pradimicin biosynthetic pathway specifically methylates the 4'-amino group of a deoxyamino sugar moiety. nih.gov

A highly relevant enzyme for the formation of the N-methylamino group is the N-methyl-L-amino acid dehydrogenase found in bacteria like Pseudomonas putida. nih.govresearchgate.net This enzyme can catalyze the reductive amination of an α-oxo acid with methylamine (B109427) to form an N-methyl-L-amino acid, using NADPH as a cofactor. nih.gov This suggests a potential final step where a 2-keto-2-deoxy-L-gluconic acid intermediate reacts with methylamine in the presence of such a dehydrogenase to yield the final product.

Characterization of Key Enzymes in Biosynthesis and Metabolism

The biosynthesis and turnover of this compound are dependent on the coordinated action of several key enzyme classes.

The formation of the gluconic acid moiety involves the oxidation of the C1 aldehyde group of a glucose precursor. This oxidation is typically carried out by dehydrogenases or oxidases. srce.hr In bacteria, glucose dehydrogenase (GDH) catalyzes the oxidation of glucose to gluconic acid. srce.hr For instance, Paracoccus species 43P possesses an NAD+-dependent L-glucose dehydrogenase that can oxidize L-glucose to L-gluconate. nih.gov

A particularly relevant enzyme is the outer membrane oxidase LpxQ found in Rhizobium leguminosarum, which generates a 2-amino-2-deoxy-gluconate unit from a glucosamine-containing precursor in lipid A. nih.gov While this enzyme produces the D-isomer, it provides a clear precedent for the direct oxidation of an amino sugar to an amino sugar acid.

Decarboxylases are generally involved in the removal of carboxyl groups and are not expected to play a direct role in the formation of the hexonic acid backbone from a hexose (B10828440) sugar.

The metabolic fate of amino sugar acids like this compound likely involves enzymatic degradation pathways that break them down into central metabolic intermediates.

The degradation of N-methylated amino acids is a known biological process. Enzymes such as N-methyl-L-amino-acid oxidase can catalyze the oxidative demethylation of N-methyl-L-amino acids, producing an L-amino acid and formaldehyde (B43269). wikipedia.org This suggests a potential first step in the degradation of this compound, which would yield 2-amino-2-deoxy-L-gluconic acid and formaldehyde.

Further degradation would likely proceed through pathways established for amino acids and sugar acids. The amino group could be removed by a transaminase, converting the sugar acid into a keto-acid, which can then enter central carbon metabolism. nih.gov The degradation of the sugar acid backbone itself can occur via pathways like the L-idonic acid catabolic pathway in Escherichia coli, which involves oxidation, dehydration, phosphorylation, and aldolase-mediated cleavage. ebi.ac.uk

Intermediates and Related Metabolic Pathways of Amino Sugars

The biosynthesis of this compound is interconnected with several key metabolic pathways. The initial precursors are likely derived from glycolysis, such as glucose-6-phosphate or fructose-6-phosphate. msu.ru These are then shunted into specialized pathways for the formation of nucleotide sugars. leadgenebio.commdpi.com

The formation of the amino sugar backbone is closely related to the hexosamine biosynthetic pathway, which produces essential amino sugars like glucosamine-6-phosphate. msu.ru The introduction of the L-configuration likely involves intermediates and enzymatic strategies similar to those found in the biosynthesis of other L-sugars like L-rhamnose and L-fucose. ebi.ac.uknih.gov

The final product, being an N-methylated amino acid derivative, connects its metabolism to the broader field of amino acid catabolism. wikipedia.org The degradation products can potentially feed back into central metabolic routes such as the citric acid cycle or glycolysis. wikipedia.org

Data Tables

Table 1: Key Enzyme Classes in the Proposed Biosynthesis of this compound

| Enzyme Class | Proposed Role | Substrate (Hypothetical) | Product (Hypothetical) | Cofactor/s |

| Aminotransferase | Introduction of amino group | Keto-L-sugar phosphate (B84403) | 2-amino-2-deoxy-L-sugar phosphate | Pyridoxal phosphate (PLP) |

| Dehydrogenase/Oxidase | Oxidation of C1 aldehyde | 2-amino-2-deoxy-L-glucose | 2-amino-2-deoxy-L-gluconic acid | NAD+/NADP+ or O2 |

| N-Methyltransferase | Addition of methyl group to amino group | 2-amino-2-deoxy-L-gluconic acid | This compound | S-adenosyl-L-methionine (SAM) |

| N-Methyl-L-amino acid dehydrogenase | Reductive amination/methylation | 2-keto-2-deoxy-L-gluconic acid + Methylamine | This compound | NADPH |

Table 2: Enzymes Involved in Related L-Sugar and Amino Sugar Acid Biosynthesis

| Enzyme | Organism | Reaction Catalyzed | Relevance to this compound Biosynthesis |

| L-glucose dehydrogenase | Paracoccus sp. 43P | L-glucose + NAD+ → L-gluconate + NADH + H+ | Demonstrates enzymatic oxidation of an L-sugar to its corresponding acid. nih.gov |

| LpxQ (Oxidase) | Rhizobium leguminosarum | Oxidation of a glucosamine (B1671600) precursor to 2-amino-2-deoxy-gluconate in lipid A. nih.gov | Provides a precedent for the direct oxidation of an amino sugar to an amino sugar acid. nih.gov |

| N-methyl-L-amino acid dehydrogenase | Pseudomonas putida | α-oxo acid + alkylamine + NADPH → N-alkyl-L-amino acid + NADP+ | A strong candidate for the final N-methylation step via reductive amination. nih.govresearchgate.net |

| PdmO (N-methyltransferase) | Actinomadura hibisca | Methylation of the 4'-NH2 group of a deoxyamino sugar. nih.gov | Example of a specific N-methyltransferase acting on an amino sugar. nih.gov |

Table 3: Potential Degradation Enzymes and Reactions

| Enzyme Class | Proposed Role | Substrate | Products |

| N-methyl-L-amino-acid oxidase | Demethylation | This compound | 2-amino-2-deoxy-L-gluconic acid + Formaldehyde |

| Transaminase | Removal of amino group | 2-amino-2-deoxy-L-gluconic acid | 2-keto-2-deoxy-L-gluconic acid + Amino acid |

| Dehydrogenase/Dehydratase/Aldolase | Cleavage of sugar acid backbone | Intermediates from transamination | Central metabolic intermediates (e.g., pyruvate, glyceraldehyde-3-phosphate) |

Structural Characterization and Theoretical Studies of 2 Methylamino 2 Deoxy L Gluconic Acid

Advanced Spectroscopic Analysis for Molecular Structure Elucidation

Modern spectroscopic techniques are indispensable for the detailed structural analysis of complex organic molecules. For 2-methylamino-2-deoxy-L-gluconic acid, a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of its stereochemistry and molecular identity.

Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules in solution. For a molecule with multiple chiral centers like this compound, NMR is crucial for assigning the relative stereochemistry of the protons and carbons along its sugar backbone. While specific NMR data for this compound is not extensively published, analysis of closely related compounds such as N-acetyl-D-glucosamine and other amino sugars provides a strong basis for predicting its spectral characteristics. bmrb.ionih.govresearchgate.netnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum would reveal the chemical shifts of the protons, with the N-methyl group appearing as a distinct singlet. The protons along the gluconic acid chain would exhibit complex splitting patterns due to scalar (through-bond) couplings with their neighbors. uzh.ch The magnitude of these coupling constants (J-values) is dependent on the dihedral angles between adjacent protons, which, according to the Karplus relationship, can help in determining their relative orientation (axial or equatorial) in a potential cyclic or pseudo-cyclic conformation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on data from related compounds like N-acetyl-D-glucosamine and D-glucosamine. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~175 |

| C2 | ~3.0-3.2 | ~58-60 |

| C3 | ~3.5-3.8 | ~72-74 |

| C4 | ~3.4-3.6 | ~70-72 |

| C5 | ~3.7-3.9 | ~75-77 |

| C6 (CH₂OH) | ~3.6-3.8 | ~62-64 |

| N-CH₃ | ~2.5-2.7 | ~35-37 |

To interact with this table, you can sort the data by clicking on the column headers.

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination and elemental composition analysis of molecules. For this compound, HRMS can confirm its molecular formula (C₇H₁₅NO₆) with high accuracy, typically to within a few parts per million (ppm). This level of precision is instrumental in distinguishing it from other isobaric compounds in complex biological mixtures. nih.govyoutube.com

In the context of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, liquid chromatography coupled with HRMS (LC-HRMS) is a widely used platform. researchgate.net This technique would allow for the detection of this compound in biological fluids or cell extracts, separating it from other metabolites prior to mass analysis. nih.govnih.gov

Table 2: Predicted HRMS Fragmentation Pattern for [M+H]⁺ of this compound (Note: These are predicted fragmentation patterns based on general knowledge of amino sugar fragmentation. Actual m/z values and relative intensities would need to be experimentally determined.)

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion | Neutral Loss |

| 210.0872 | [M+H - H₂O]⁺ | H₂O |

| 192.0766 | [M+H - 2H₂O]⁺ | 2H₂O |

| 178.0610 | [M+H - CH₃OH]⁺ | CH₃OH |

| 162.0661 | [M+H - H₂O - CO]⁺ | H₂O, CO |

| 144.0555 | [M+H - 2H₂O - CO]⁺ | 2H₂O, CO |

| 86.0606 | [C₄H₈NO₂]⁺ | C₃H₇O₄ |

To interact with this table, you can sort the data by clicking on the column headers.

This detailed fragmentation data is crucial for the unambiguous identification of this compound in untargeted metabolomics studies, helping to build a more comprehensive picture of the metabolic pathways in which it may be involved. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

In conjunction with experimental techniques, computational chemistry provides powerful insights into the reactivity and conformational landscape of molecules at an atomic level. For this compound, these theoretical approaches can elucidate reaction mechanisms and predict its preferred shapes and interactions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Schiff Base Formation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model chemical reactions and determine their mechanisms. nih.govrevistabionatura.comsamipubco.com A key reaction of amino sugars is the formation of a Schiff base (an imine) through condensation with a carbonyl compound. nih.govnih.govresearchgate.net

Conformational Analysis and Intermolecular Interaction Predictions

The biological function and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation and its interactions with its environment. Computational methods are used to explore the conformational space of the molecule and predict the most stable arrangements. nih.gov

Conformational analysis of this compound can be performed using molecular mechanics or DFT. These calculations can predict the preferred torsion angles along the carbon backbone and the orientation of the N-methylamino and hydroxyl groups. A key aspect of its structure is the potential for intramolecular hydrogen bonding. The hydroxyl groups and the methylamino group can act as both hydrogen bond donors and acceptors, potentially forming a network of internal hydrogen bonds that stabilize specific conformations. nih.govnih.govacs.orgucc.ieox.ac.uk For instance, a hydrogen bond could form between the amine proton and an adjacent hydroxyl oxygen, or between a hydroxyl proton and the nitrogen atom.

Furthermore, these computational models can predict how this compound will interact with other molecules, such as water or biological macromolecules. By calculating the energies of intermolecular hydrogen bonds and other non-covalent interactions, it is possible to understand its solubility and potential binding modes to proteins or enzymes. nih.gov The N-methyl group can affect these interactions by altering the hydrogen bonding capacity and introducing steric bulk compared to its primary amine counterpart, 2-amino-2-deoxy-L-gluconic acid.

Chemical Biology and Biological Interactions of 2 Methylamino 2 Deoxy L Gluconic Acid

Integration into Complex Biomolecules

As a modified monosaccharide, 2-methylamino-2-deoxy-L-gluconic acid and its precursor form are found integrated into larger, more complex biological structures, where they contribute to the function and architecture of these molecules.

N-methyl-L-glucosamine, the amino sugar precursor to this compound, has been identified as a component of natural products, particularly those produced by microorganisms. For instance, it has been reported in bacteria of the Streptomyces genus, which are renowned for their prolific production of a wide array of antibiotics and other secondary metabolites. nih.gov The incorporation of this specific amino sugar into a larger molecule can significantly influence its biological activity, solubility, and interaction with its molecular target. The N-methyl group, in particular, can alter the molecule's polarity and steric profile compared to the more common N-acetylglucosamine.

Table 1: Research Findings on N-methyl-L-glucosamine in Natural Products

| Finding | Organism/Context | Implication | Source(s) |

|---|---|---|---|

| Reported Occurrence | Streptomyces griseus | Indicates its biosynthesis and integration into secondary metabolites by this antibiotic-producing bacterium. | nih.gov |

Glycoconjugates are critical biomolecules where carbohydrates are linked to proteins or lipids. N-methyl-L-glucosamine serves as a building block for glycosaminoglycans, which are major components of the extracellular matrix. biosynth.comcymitquimica.com Its incorporation into these long polysaccharide chains influences their structure and biological function. The biosynthesis of glycoconjugates is a highly regulated process, and the availability of specific sugar precursors is a critical factor. Analogues of amino sugars have been shown to act as inhibitors of glycoconjugate biosynthesis, demonstrating the importance of the precise chemical structure of the monosaccharide unit for recognition by the enzymes involved in the assembly process. nih.gov For example, modifications at the C-4 position of glucosamine (B1671600) analogues can significantly reduce their incorporation into cellular glycoconjugates, highlighting the specificity of the biosynthetic pathways. nih.gov

Molecular Recognition and Binding Events

The specific chemical structure of this compound and its related sugar, featuring distinct functional groups, governs how it is recognized and how it binds to other molecules, such as receptors or metal ions.

Molecular recognition of carbohydrates by proteins is a fundamental process in biology, mediating cell-cell communication, signaling, and host-pathogen interactions. The binding of an amino sugar to a receptor is governed by a combination of forces. For the related and well-studied N-acetylglucosamine (GlcNAc), binding to receptors involves a network of hydrogen bonds with the hydroxyl and acetamido groups. acs.org The N-acetylglucosamine receptor, for example, specifically binds GlcNAc to mediate biological processes like endocytosis. wikipedia.org

For N-methyl-L-glucosamine, similar principles apply. The hydroxyl groups and the secondary amine are potential hydrogen bond donors and acceptors. The N-methyl group, while reducing the number of potential hydrogen bonds compared to a primary amine, introduces a hydrophobic patch that can engage in van der Waals interactions within a receptor's binding pocket. This subtle change can lead to high specificity and selectivity in ligand-receptor binding. nih.gov

Table 2: Key Interactions in Amino Sugar-Receptor Binding

| Interaction Type | Functional Group(s) Involved | Role in Recognition |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Amino (-NH) | Provides specificity and contributes significantly to binding affinity. |

| Hydrophobic Interactions | N-Methyl (-CH3) group | Contributes to binding by interacting with nonpolar regions of the receptor pocket. |

Amino sugar acids, including this compound, are effective chelating agents. multiplexgroup.com Chelation is a process where a molecule, the ligand, forms multiple coordinate bonds with a central metal ion, creating a stable, ring-like structure called a chelate. multiplexgroup.commdpi.com The structure of this compound contains several functional groups capable of donating electron pairs to a metal ion: the carboxyl group, the secondary amino group, and the multiple hydroxyl groups. multiplexgroup.com This multi-dentate character allows it to bind metal ions like iron, zinc, or copper with high affinity. multiplexgroup.commdpi.com The formation of a chelate complex can increase the bioavailability of essential metals or, conversely, sequester toxic metal ions. multiplexgroup.comnih.gov The stability of these complexes is enhanced by the formation of five- or six-membered rings involving the metal ion. mdpi.comuni-muenchen.de

Table 3: Functional Groups of this compound in Metal Chelation

| Functional Group | Role in Chelation | Potential Metal Interactions |

|---|---|---|

| Carboxyl (-COOH) | Acts as a primary binding site, especially in its deprotonated carboxylate (-COO⁻) form. | Forms strong coordinate bonds with a wide range of metal cations. multiplexgroup.com |

| Amino (-NHCH3) | The nitrogen atom's lone pair of electrons can form a coordinate bond with a metal ion. | Participates in forming a stable chelate ring with the carboxyl group. mdpi.com |

Participation in Non-Enzymatic Reactions of Biological Relevance (e.g., Maillard Reactions with Protein Amines)

Beyond enzyme-catalyzed transformations, amino sugars and their derivatives can participate in spontaneous, non-enzymatic reactions of significant biological relevance. The most prominent of these is the Maillard reaction, a form of non-enzymatic browning. wikipedia.org This complex cascade of reactions occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein. wikipedia.orgsandiego.edu

The precursor, N-methyl-L-glucosamine, is a reducing sugar and can readily participate in the Maillard reaction. Studies on the similar compound glucosamine show it to be highly reactive in this process. nih.gov The initial step involves the reaction of the sugar's carbonyl group with an amino group (e.g., the ε-amino group of a lysine (B10760008) residue in a protein) to form an unstable Schiff base, which then rearranges to a more stable ketoamine known as an Amadori product. sandiego.eduresearchgate.net These initial products can then undergo a series of further reactions, including dehydration, fragmentation, and polymerization, to form a complex mixture of compounds, some of which are known as Advanced Glycation End-products (AGEs). nih.govnih.gov

While the classic Maillard reaction requires a reducing sugar, the prompt specifies the reaction of the acid form, this compound, with protein amines. Since the C1 carbonyl has been oxidized to a carboxylic acid, this compound is not a reducing sugar and would not initiate a Maillard reaction in the canonical way. However, it can still participate in other non-enzymatic covalent modifications of proteins. For instance, under conditions that activate the carboxyl group, it could react with the amino groups of lysine residues in proteins to form stable amide bonds, a reaction distinct from the Maillard pathway.

Table of Mentioned Chemical Compounds

| Compound Name | Formula | Type |

|---|---|---|

| This compound | C7H15NO6 | Amino Sugar Acid |

| N-methyl-L-glucosamine | C7H15NO5 | Amino Sugar |

| N-acetylglucosamine (GlcNAc) | C8H15NO6 | Amino Sugar |

| N-acetylmuramic acid (MurNAc) | C11H19NO8 | Amino Sugar Acid |

| Glucosamine | C6H13NO5 | Amino Sugar |

| Glucose | C6H12O6 | Monosaccharide |

| Lysine | C6H14N2O2 | Amino Acid |

| Arginine | C6H14N4O2 | Amino Acid |

| Iron | Fe | Metal Ion |

| Zinc | Zn | Metal Ion |

Structure Activity Relationship Studies for 2 Methylamino 2 Deoxy L Gluconic Acid and Its Analogs

Correlating Specific Structural Modifications with Biochemical Activities

The biochemical activity of 2-methylamino-2-deoxy-L-gluconic acid is determined by its unique arrangement of functional groups: a secondary amine at the C-2 position, a carboxylic acid at the C-1 position, and a series of hydroxyl groups along the carbon chain. Modifications to any of these sites would be expected to significantly alter its interaction with biological targets.

Key Structural Features and Potential Modifications:

The N-methyl Group: The methyl group on the C-2 amine provides a certain degree of lipophilicity and steric bulk. Replacing this methyl group with larger alkyl groups could enhance hydrophobic interactions with a target protein, but might also introduce steric hindrance. Conversely, demethylation to the primary amine would alter its hydrogen bonding capacity and basicity.

The Carboxylic Acid: The C-1 carboxylate is likely a key interaction point, forming salt bridges or hydrogen bonds with receptor sites. Esterification or amidation of this group would neutralize the negative charge, which could be detrimental to its activity if an ionic interaction is crucial.

The Polyol Chain: The hydroxyl groups at C-3, C-4, C-5, and C-6 are essential for the molecule's solubility and provide multiple points for hydrogen bonding. Selective deoxygenation or epimerization of these hydroxyls would drastically change the molecule's three-dimensional shape and its ability to fit into a specific binding pocket.

To illustrate how SAR data for this compound and its analogs would be presented, the following interactive table outlines hypothetical modifications and their potential impact on a hypothetical enzyme inhibitory activity.

| Compound | Modification from Parent Compound | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| This compound | Parent Compound | 50 | Baseline activity. |

| 2-amino-2-deoxy-L-gluconic acid | Demethylation at C-2 | 75 | Potential loss of hydrophobic interaction or altered pKa reduces binding affinity. |

| 2-ethylamino-2-deoxy-L-gluconic acid | Ethyl group at C-2 amine | 25 | Increased hydrophobic interaction with a specific pocket in the target enzyme enhances binding. |

| Methyl 2-methylamino-2-deoxy-L-gluconate | Methyl ester at C-1 | >500 | Loss of negative charge at C-1 disrupts a critical ionic interaction with the enzyme's active site. |

| 2-methylamino-2,3-dideoxy-L-gluconic acid | Deoxygenation at C-3 | 200 | Removal of a key hydrogen bond donor/acceptor at C-3 weakens the interaction with the target. |

Detailed Research Findings:

In broader studies of similar aminosugar derivatives, it has been observed that even minor structural changes can lead to significant shifts in biological activity. For instance, in the development of inhibitors for enzymes like glycosidases or kinases, the precise orientation of hydroxyl and amino groups is paramount for effective binding. The introduction of hydrophobic moieties, such as a benzamido group at the 2'-position of deoxyadenosine (B7792050) analogs, has been shown to exploit hydrophobic domains in target enzymes, leading to improved inhibitory activity. Similarly, modifications to the backbone of sugar-like molecules can have a profound impact; carbocyclic or acyclic analogs often exhibit a marked loss of activity, highlighting the importance of the specific ring conformation, such as the C-2'-endo puckering of a ribose moiety, for proper molecular recognition.

Influence of Stereochemistry on Molecular Recognition and Enzymatic Substrate Specificity

Biological systems, particularly enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a molecule like this compound is a critical determinant of its biological function. The "L-gluco" configuration dictates a specific three-dimensional arrangement of its substituents, which must be complementary to the topology of its binding site for effective molecular recognition.

The spatial orientation of the amine and hydroxyl groups in the L-gluco isomer would allow for a precise set of interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces) with an enzyme's active site. Its enantiomer, 2-methylamino-2-deoxy-D-gluconic acid, or other diastereomers like the L-manno or L-galacto isomers, would present these same functional groups in completely different spatial arrangements. This would likely lead to a significant loss of activity, as the alternative stereoisomers would be unable to achieve the same high-affinity binding.

Principles for Rational Design of Modulators for Biochemical Systems

The rational design of modulators based on the structure of this compound would involve a systematic approach to modifying its structure to enhance a desired biological effect. This process is guided by an understanding of the SAR and the three-dimensional structure of the target.

Key Principles for Rational Design:

Target Identification and Structural Elucidation: The first step is to identify the biological target (e.g., an enzyme or receptor) and, if possible, obtain its three-dimensional structure, often through X-ray crystallography or cryo-electron microscopy.

Bioisosteric Replacement: Functional groups on the parent molecule can be replaced with other groups that have similar physical or chemical properties but may lead to improved activity or metabolic stability. For example, the carboxylic acid could be replaced with a tetrazole ring to maintain the acidic character but alter its pharmacokinetic profile.

Structure-Based Design: If the structure of the target's binding site is known, modifications can be designed to optimize interactions. For instance, if a hydrophobic pocket is identified near the N-methyl group, larger alkyl or aryl-alkyl groups could be introduced to fill this pocket and increase binding affinity. This approach has been successfully used in designing inhibitors for various enzymes, where analogs are synthesized to exploit specific features of the enzyme's active site.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation. This reduces the entropic penalty of binding and can lead to a significant increase in potency. For this compound, this could involve cyclization between the C-1 and C-5 positions to form a lactam.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how different analogs will bind to the target protein. This allows for the in silico screening of virtual libraries of compounds before committing to chemical synthesis, saving time and resources.

By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop potent and selective modulators for specific biochemical systems.

Advanced Analytical and Methodological Developments for 2 Methylamino 2 Deoxy L Gluconic Acid Research

Chromatographic (HPLC, GC) and Spectrometric (MS) Techniques for Quantitative and Qualitative Analysis in Complex Matrices

The analysis of 2-methylamino-2-deoxy-L-gluconic acid in complex biological matrices like blood, soil, or fermentation broths presents challenges due to its high polarity, low volatility, and the presence of interfering substances. aph-hsps.hunih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the cornerstone techniques for its analysis. creative-proteomics.commasonaco.org

High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase (RP) mode, is a powerful tool for separating amino sugars and their derivatives. aph-hsps.hucreative-proteomics.com Due to the lack of a strong chromophore in this compound, derivatization is essential to enhance detection by UV-Vis or fluorescence detectors. nih.gov Common derivatization reagents for amino groups include o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC), and N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2). nih.govnih.gov The latter is particularly useful as it reacts with both primary and secondary amines, making it suitable for N-methylated compounds and allowing for chiral separations. nih.gov

For quantitative analysis, HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, minimizing the need for extensive sample cleanup. creative-proteomics.com This technique allows for the detection of the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another robust technique for the analysis of sugar acids. However, due to their low volatility, derivatization is mandatory. masonaco.org A common approach involves a two-step derivatization: oximation to stabilize the open-chain carbonyl group, followed by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert polar hydroxyl and carboxyl groups into volatile trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov Permethylation is another derivatization strategy that can be employed for the analysis of monosaccharides and their derivatives. acs.orgacs.org

The table below summarizes various chromatographic and spectrometric methods applicable to the analysis of this compound and related compounds.

| Technique | Derivatization Reagent | Detection Method | Advantages | Considerations | Applicable To |

| HPLC-UV/FLD | PITC, OPA, FDNP-Val-NH2 | UV-Vis, Fluorescence | Good for quantification, widely available. nih.govnih.gov | Requires derivatization, potential for reagent interference. nih.gov | Amino sugar acids, N-methylated amino acids. nih.govnih.gov |

| LC-MS/MS | Not always required | Mass Spectrometry | High sensitivity and selectivity, structural information. creative-proteomics.com | Higher instrument cost, potential for matrix effects. | Amino sugar acids in complex biological samples. creative-proteomics.com |

| GC-MS | BSTFA, TMS, Permethylation | Mass Spectrometry | High resolution for isomers, established libraries. nih.govmdpi.com | Requires derivatization, potential for multiple derivative peaks. masonaco.org | Sugar acids, methylated monosaccharides. nih.govmdpi.com |

| HPAEC-PAD | None | Pulsed Amperometric Detection | Direct detection of underivatized carbohydrates. researchgate.net | Sensitive to mobile phase composition, not suitable for MS coupling. | Amino sugars, sugar acids. researchgate.net |

Isotopic Labeling Strategies for Elucidating Biosynthetic and Metabolic Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. cernobioscience.com By introducing atoms with a higher mass (e.g., ¹³C, ¹⁵N, ²H) into precursor molecules, researchers can follow their incorporation into downstream products using mass spectrometry or NMR spectroscopy. nih.govckisotopes.com

For a compound like this compound, isotopic labeling can help answer key questions about its origin:

Carbon Backbone: The gluconic acid backbone is likely derived from glucose. Feeding cells with uniformly labeled [U-¹³C₆]glucose would result in a +6 Da mass shift in the target molecule if it is synthesized directly from glucose.

Nitrogen Source: The origin of the amino group can be traced using ¹⁵N-labeled precursors like [¹⁵N]glutamine or [¹⁵N]ammonium chloride.

Methyl Group Source: The N-methyl group is most likely transferred from S-adenosylmethionine (SAM). nih.gov To confirm this, a labeling experiment using [methyl-¹³C]methionine can be performed. nih.gov Incorporation of the ¹³C-label into this compound would strongly suggest that its N-methylation is SAM-dependent. nih.gov

These labeling strategies, combined with the analysis of metabolic intermediates, can provide a detailed picture of the enzymatic reactions and pathways leading to the formation and breakdown of this compound. nih.govwikipedia.org

High-Throughput Screening Methodologies in Amino Sugar Acid Research

High-throughput screening (HTS) allows for the rapid testing of large numbers of samples, which is invaluable for discovering new enzymes, inhibitors, or bioactive compounds. rsc.orgyoutube.com In the context of amino sugar acid research, HTS can be applied in several ways:

Enzyme Discovery: Metagenomic libraries can be screened to identify novel enzymes involved in the biosynthesis or modification of amino sugar acids. This can be achieved by developing assays that detect the formation of the product or the depletion of the substrate, often using colorimetric or fluorometric readouts. nih.gov

Directed Evolution of Enzymes: HTS is a cornerstone of directed evolution, a powerful technique for engineering enzymes with improved properties such as enhanced activity, stability, or altered substrate specificity. rsc.org For instance, an enzyme responsible for synthesizing an amino sugar acid could be evolved to have a higher turnover rate.

Inhibitor Screening: Large chemical libraries can be screened to identify inhibitors of enzymes involved in the metabolic pathways of amino sugar acids. Such inhibitors can be valuable tools for studying the biological function of these pathways. researchgate.net

HTS assays are often performed in microtiter plates (96, 384, or 1536 wells) and rely on automated liquid handling systems and sensitive plate readers. nih.govyoutube.com The development of a robust HTS assay for a specific amino sugar acid would typically involve coupling its formation or degradation to a detectable signal, such as a change in fluorescence or absorbance. youtube.com

Future Research Directions and Unanswered Questions

Emerging Synthetic Strategies for L-Series Amino Sugar Acids with High Enantiopurity

The chemical synthesis of amino sugars, particularly with specific stereochemistry, presents a considerable challenge. nih.gov Future research must focus on developing novel and efficient strategies to produce L-series amino sugar acids like 2-methylamino-2-deoxy-L-gluconic acid with high enantiomeric purity.

Current synthetic methods often involve multi-step processes with challenges in achieving both regioselectivity and stereoselectivity. nih.gov Emerging strategies that warrant further investigation include:

Asymmetric Catalysis : The use of chiral metal-based catalysts and organocatalysts is a promising avenue for the stereoselective introduction of amino functionalities onto sugar scaffolds. nih.govresearchgate.net Research into catalysts that favor the L-configuration is a key priority. For instance, chiral Ni(II) complexes have shown potential in creating tailor-made non-canonical amino acids and could be adapted for sugar acid synthesis. researchgate.net

Enzymatic and Chemoenzymatic Cascades : Biocatalysis offers a powerful tool for highly selective synthesis under mild conditions. nih.gov Future work should explore multi-enzyme cascades that can convert readily available starting materials, such as L-amino acids or simple sugars, into complex L-series amino sugar acids. nih.goviitk.ac.in This could involve the engineered use of enzymes like deaminases, decarboxylases, and aminotransferases in sequential, one-pot reactions. nih.gov

Glycal Chemistry : Glycals are versatile intermediates for amino sugar synthesis. wikipedia.org Strategies involving the N-functionalization of glycals using azides, followed by reduction, can yield amino sugars. wikipedia.orgnih.gov Refining these methods to control the stereochemistry at both the C-1 and C-2 positions is crucial for accessing 1,2-cis configured L-amino sugars. nih.gov

| Synthetic Strategy | Principle | Key Research Goal for L-Series Synthesis |

| Asymmetric Catalysis | Utilizes chiral catalysts (metal-based or organic) to direct the stereochemical outcome of a reaction. nih.govresearchgate.net | Development of novel catalysts with high enantioselectivity for the L-isomer of amino sugar acids. |

| Enzymatic Cascades | Employs multiple enzymes in a sequential manner to build complex molecules from simple precursors. nih.gov | Engineering and discovery of enzymes (e.g., aminotransferases, reductases) that operate on L-sugar precursors. |

| Tethered Approaches | A temporary tether is used to control the stereochemical introduction of an amino group onto a sugar ring. nih.gov | Designing tethers that facilitate the formation of the specific stereochemistry required for L-series acids. |

| Glycal Azidation | Introduction of an azide (B81097) group at the C-2 position of a glycal, which serves as a precursor to the amine. wikipedia.orgnih.gov | Optimizing reaction conditions to achieve high stereoselectivity for the L-configuration during azidation and subsequent reactions. |

Elucidation of Novel Biosynthetic Enzymes and Pathways in Diverse Organisms

In biological systems, amino sugars are typically formed by the action of specific aminotransferases or amidotransferases, which use precursors like L-glutamine or L-glutamate. nih.govresearchgate.net While the biosynthesis of D-series amino sugars like glucosamine (B1671600) is well-understood, the pathways for L-series amino sugar acids are not. numberanalytics.com

Future research must focus on genome mining and biochemical screening of diverse organisms, particularly from unique environments like marine habitats or soil microbiomes, which are rich sources of novel secondary metabolites. nih.gov This exploration could uncover:

Novel Aminotransferases : Identifying aminotransferases with specificity for L-sugar phosphate (B84403) or L-sugar nucleotide substrates would be a significant breakthrough.

Unusual Biosynthetic Pathways : Organisms may possess entirely new pathways for L-amino sugar acid synthesis. For example, pathways analogous to the D-glucuronic acid catabolism seen in fungi could exist for L-isomers, involving a series of reductases and dehydrogenases. frontiersin.org

Enzyme Engineering : Once novel enzymes are identified, their substrate specificity and catalytic activity could be engineered to produce specific target molecules like this compound.

Investigating the genetic clusters responsible for producing secondary metabolites that contain amino sugars is a viable strategy for identifying the requisite biosynthetic enzymes. nih.gov

Advanced Understanding of Specific Biological Roles and Their Underlying Molecular Mechanisms

A significant unanswered question is the biological function of this compound. Amino sugars are known to be vital components of a wide array of biologically active molecules, including antibiotics and glycoproteins. nih.govresearchgate.net L-amino acids and their derivatives can also act as signaling molecules or participate in unique metabolic pathways. nih.govnih.gov

Future research should be directed towards:

Identifying Natural Occurrences : Determining if this compound is a component of larger natural products, such as bacterial lipopolysaccharides or fungal secondary metabolites. annualreviews.org

Screening for Biological Activity : Testing the pure compound for various biological effects, such as antimicrobial, antiviral, or enzyme inhibitory activity. nih.gov For example, L-amino acid oxidases are enzymes with diverse biological effects, and understanding how a modified L-amino sugar acid interacts with such targets could reveal its function. nih.gov

Elucidating Molecular Interactions : Once a biological role is identified, the underlying molecular mechanism must be explored. This involves identifying the specific proteins, enzymes, or receptors that the molecule interacts with and characterizing the nature of this binding. This could involve studying its role in metabolic pathways, such as its potential interference with glycolysis or mannose metabolism, similar to how 2-deoxy-D-glucose functions. mdpi.com

Development of Integrated Theoretical-Experimental Approaches for Comprehensive Characterization and Prediction

A comprehensive understanding of this compound requires a synergistic approach that combines computational modeling with advanced experimental techniques. This integrated strategy can accelerate the characterization process and help predict the molecule's properties and functions.

Computational Modeling : Theoretical methods can predict the three-dimensional structure, conformational dynamics, and physicochemical properties of the molecule. Molecular dynamics (MD) simulations and density functional theory (DFT) can be used to model its interactions with potential biological targets, providing insights into binding affinities and mechanisms before extensive experimental work is undertaken. nih.gov

Advanced Experimental Characterization : These computational predictions must be validated through rigorous experimental analysis. A suite of techniques will be necessary to fully characterize the molecule and its interactions.

| Technique | Application for Characterization |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the precise chemical structure and stereochemistry of the synthesized molecule. nih.gov |

| Mass Spectrometry (MS) | Accurate mass determination and fragmentation analysis to confirm molecular identity, often coupled with liquid chromatography (HILIC-Q-TOF-MS) for separation and quantification. acs.org |

| Infrared (IR) & Circular Dichroism (CD) Spectroscopy | Provides information on functional groups and the molecule's overall conformation and chirality. nih.gov |

| Surface Plasmon Resonance (SPR) | Quantifies the kinetics and affinity of binding interactions between the amino sugar acid and potential protein targets in real-time. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding events, providing a complete thermodynamic profile of the interaction. nih.gov |

By integrating predictive modeling with these powerful analytical methods, researchers can build a comprehensive profile of this compound, paving the way for a deeper understanding of its chemical behavior and biological significance.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-methylamino-2-deoxy-L-gluconic acid?

Answer:

Synthesis typically involves modifying precursor sugars like 2-amino-2-deoxy-D-gluconic acid. Key steps include:

- Protection of functional groups : Acetylation or benzoylation (e.g., using acetyl chloride-pyridine) to stabilize reactive hydroxyl and amino groups .

- Methylation : Introducing the methylamino group via reductive amination or alkylation under controlled pH and temperature.

- Deprotection : Cleaving protective groups (e.g., via hydrolysis) to yield the final product.

Purification is achieved using column chromatography or recrystallization. Challenges include stereochemical control and minimizing side reactions during methylation .

Basic: Which analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

- HPLC with derivatization : Derivatize the compound using fluorescent agents (e.g., 2-aminobenzoic acid and sodium cyanoborohydride) to enhance detection sensitivity. Use a C18 column with gradient elution (e.g., methanol/water) and fluorescence detection (λex/λem = 360/425 nm) .

- Validation parameters : Ensure linearity (e.g., 0.63–300 µg/mL), precision (RSD < 10%), and accuracy (85–110%) per ICH guidelines. Adjust derivatization time/temperature for the methylamino group’s reactivity .

Advanced: How can stereoselective synthesis of this compound be optimized?

Answer:

- Catalyst selection : Use Lewis acids (e.g., BF3·OEt2) or iodine-based reagents (e.g., NIS with triphenylphosphine) to control anomeric configuration .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor α/β selectivity by stabilizing transition states.

- Monitoring : Employ <sup>1</sup>H/<sup>13</sup>C NMR to track stereochemistry during methylation and deprotection steps .

Advanced: How should researchers address contradictions in reported synthetic yields of this compound?

Answer:

- Variable analysis : Compare reaction conditions (e.g., temperature, catalyst loading, protecting groups) across studies. For example, triphenylphosphine with NIS at low temperatures improves yields but may alter stereoselectivity .

- Reproducibility checks : Replicate protocols with strict control of moisture, oxygen, and reagent purity.

- Statistical modeling : Use DOE (Design of Experiments) to identify critical factors (e.g., pH during methylation) affecting yield .

Advanced: What pharmacokinetic parameters must be evaluated for this compound, and how?

Answer:

- Bioanalytical method : Adapt the HPLC protocol for 2-deoxyglucose by modifying derivatization (e.g., using 9-fluorenylmethyl chloroformate for secondary amines).

- Key parameters :

- Cmax , Tmax , AUC : Assess via non-compartmental analysis.

- Tissue distribution : Use radiolabeled analogs (e.g., <sup>13</sup>C/<sup>15</sup>N isotopes) and LC-MS/MS .

- Metabolite profiling : Identify degradation products using high-resolution MS .

Advanced: How can structural ambiguities in this compound be resolved using spectroscopic methods?

Answer:

- NMR :

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign methylamino protons (δ ~2.5–3.0 ppm) and confirm sugar ring conformation via coupling constants .

- 2D techniques (COSY, HSQC): Map scalar couplings to verify connectivity.

- Mass spectrometry :

- Reporting standards : Follow MIRAGE guidelines for glycomics data transparency .

Advanced: What strategies mitigate interference from endogenous compounds during bioanalysis of this compound?

Answer:

- Sample preparation : Deproteinize plasma with methanol/acetonitrile, followed by solid-phase extraction (e.g., C18 cartridges) to remove lipids and salts .

- Chromatographic optimization : Adjust mobile phase pH or use ion-pairing agents (e.g., TFA) to separate the compound from structurally similar metabolites .

- Specific detection : Use tandem MS (MRM mode) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.